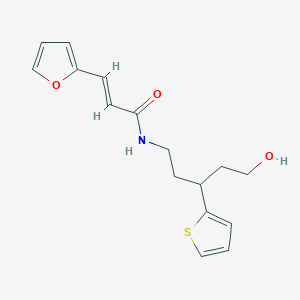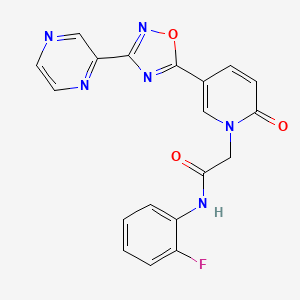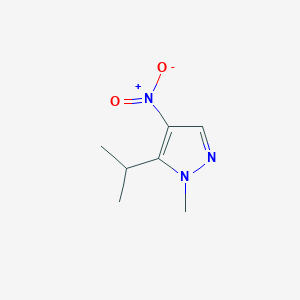
(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a benzofuran core, a trimethoxybenzylidene moiety, and a benzenesulfonate group, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,4,5-trimethoxybenzaldehyde, 2,3-dihydrobenzofuran, and benzenesulfonyl chloride.
Step 1 - Formation of Benzylidene Intermediate: The first step involves the condensation of 3,4,5-trimethoxybenzaldehyde with 2,3-dihydrobenzofuran under basic conditions to form the benzylidene intermediate. This reaction is often carried out in the presence of a base like sodium hydroxide or potassium carbonate.
Step 2 - Oxidation: The intermediate is then oxidized to form the (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran. Common oxidizing agents include pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).
Step 3 - Sulfonation: Finally, the compound is treated with benzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the benzenesulfonate group, yielding the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially altering the functional groups attached to the benzofuran core.
Reduction: Reduction reactions can target the oxo group or the benzylidene double bond, leading to various reduced derivatives.
Substitution: The benzenesulfonate group can be substituted by nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Reagents like PCC, MnO2, or chromium trioxide (CrO3) under mild to moderate conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the oxo group could yield a hydroxyl derivative, while substitution of the benzenesulfonate group could produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.
Catalysis: It may be used as a ligand or catalyst in various organic reactions.
Biology
Biological Probes: The compound can be used as a probe to study biological processes due to its unique structural features.
Enzyme Inhibition:
Medicine
Drug Development: The compound’s structural complexity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Anticancer Research: Preliminary studies may explore its potential as an anticancer agent.
Industry
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Chemical Sensors:
Mechanism of Action
The mechanism by which (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trimethoxybenzylidene moiety could be involved in binding interactions, while the benzenesulfonate group may enhance solubility and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-oxo-2-(benzylidene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate: Lacks the trimethoxy groups, potentially altering its reactivity and biological activity.
(Z)-3-oxo-2-(3,4-dimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate: Similar structure but with fewer methoxy groups, which may affect its chemical properties and applications.
Uniqueness
The presence of the 3,4,5-trimethoxybenzylidene moiety in (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate distinguishes it from other similar compounds. This structural feature can influence its reactivity, solubility, and potential biological activity, making it a unique candidate for various scientific applications.
Properties
IUPAC Name |
[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] benzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O8S/c1-28-21-12-15(13-22(29-2)24(21)30-3)11-20-23(25)18-10-9-16(14-19(18)31-20)32-33(26,27)17-7-5-4-6-8-17/h4-14H,1-3H3/b20-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSUEGKELBRRSJ-JAIQZWGSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-((1-Acetyl-2-methylindolin-5-yl)sulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2377539.png)
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2377541.png)



![N-(3-acetylphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2377546.png)
![6-(2-Methoxyphenyl)-4,7-dimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)


![2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2377555.png)

![1'-((2-Bromophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2377558.png)
![Ethyl 5-nitro-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2377560.png)
